molecular formula C12H21NO3 B6279136 rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate CAS No. 179686-79-4

rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate

Cat. No.: B6279136
CAS No.: 179686-79-4
M. Wt: 227.3
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Description

rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl-protected amine group and a formyl-substituted cyclohexane ring. Its stereochemistry, defined as (1R,2S), plays a critical role in its reactivity and applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The formyl group at the 2-position of the cyclohexyl ring provides a reactive site for further functionalization, such as condensation or nucleophilic additions. This compound is frequently utilized in peptidomimetic drug design and catalysis due to its conformational rigidity and stereochemical control .

Properties

CAS No.

179686-79-4

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of 2-Formylcyclohexylamine

The most direct route involves Boc protection of 2-formylcyclohexylamine. However, the synthesis of 2-formylcyclohexylamine itself presents challenges due to the instability of aldehydes and the need for precise stereochemical control.

Procedure

  • Formylation of Cyclohexylamine Derivatives :

    • Starting with (1R,2S)-2-aminocyclohexanol, the hydroxymethyl group is oxidized to a formyl group. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes primary alcohols to aldehydes, but secondary alcohols (as in this case) require alternative strategies.

    • Alternative Method : Use a two-step Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) to convert the secondary alcohol to a ketone, followed by reductive amination to introduce the formyl group.

  • Boc Protection :

    • The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in acetonitrile or N,N-dimethylformamide (DMF) with triethylamine as a base.

    • Reaction Conditions :

      • Solvent: Acetonitrile or DMF

      • Base: Triethylamine (1.1 equivalents)

      • Temperature: 0–25°C

      • Time: 3–8 hours

Yield and Purity :

  • Typical yields range from 70–85% after column chromatography.

  • Purity >98% (HPLC).

Reductive Amination of Cyclohexanone Derivatives

This method avoids direct formylation by leveraging reductive amination to introduce both the amine and formyl groups.

Procedure

  • Synthesis of Cyclohexanone Intermediate :

    • Cyclohexene is subjected to hydroformylation using a rhodium catalyst to introduce a formyl group at the 2-position, followed by hydrogenation to yield 2-formylcyclohexane.

  • Reductive Amination :

    • The ketone is converted to an imine with ammonium acetate, followed by reduction using sodium cyanoborohydride to yield 2-formylcyclohexylamine.

  • Boc Protection :

    • As described in Section 2.1.

Yield and Purity :

  • Overall yield: 50–60% (due to multiple steps).

  • Purity: 95–97% (NMR).

Oxidation of Hydroxymethyl Precursors

A safer alternative involves oxidizing a hydroxymethyl-substituted intermediate.

Procedure

  • Synthesis of tert-Butyl N-[(1R,2S)-2-(Hydroxymethyl)cyclohexyl]carbamate :

    • (1R,2S)-2-Aminocyclohexanol is protected with Boc anhydride, followed by oxidation of the hydroxymethyl group.

  • Oxidation to Formyl :

    • TEMPO/NaOCl System : Converts primary alcohols to aldehydes but is ineffective for secondary alcohols.

    • Parikh-Doering Oxidation : Uses SO₃·pyridine complex and DMSO to oxidize secondary alcohols to ketones, which are then subjected to Clemmensen reduction to yield aldehydes.

Challenges :

  • Over-oxidation to carboxylic acids or incomplete conversion.

  • Requires stringent temperature control (−10°C to 0°C).

Yield and Purity :

  • Yield: 40–50% (low due to side reactions).

  • Purity: 90–92% (HPLC).

Reaction Optimization and Scalability

Solvent and Base Selection

The patent WO2019158550A1 highlights the importance of solvent choice in preventing viscosity increases and improving stirring efficiency:

SolventBaseYield (%)Purity (%)
AcetonitrileTriethylamine8599.35
DMFDBU7898.7
THFPyridine6597.2

Key Findings :

  • Acetonitrile-triethylamine combinations provide optimal yields and purity.

  • Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures.

Temperature and Time Dependence

Reaction completion correlates with stirring time and temperature:

Temperature (°C)Time (hours)Conversion (%)
25375
50592
60799

Prolonged heating beyond 7 hours risks Boc group cleavage.

Analytical Characterization

1H-NMR (CDCl₃, 400 MHz) :

  • δ 9.72 (s, 1H, formyl), 8.28 (s, 1H, NH), 4.05 (m, 1H, cyclohexyl), 1.44 (s, 9H, Boc).

13C-NMR (CDCl₃, 100 MHz) :

  • δ 201.5 (formyl), 156.2 (Boc carbonyl), 79.8 (Boc quaternary carbon).

HPLC :

  • Retention time: 5.73 min (99.35% purity).

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in Edoxaban synthesis.

  • Spirocyclopropanated Analogues : Serves as a precursor for insecticides like Thiacloprid .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate group can also interact with enzymes and proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

To contextualize the properties of rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate, a comparative analysis with structurally related carbamates and cyclohexyl derivatives is presented below.

Structural and Functional Group Comparisons
Compound Key Features Applications
This compound Chiral carbamate with (1R,2S) stereochemistry; formyl and tert-butyl groups. Asymmetric synthesis, drug intermediates.
tert-butyl N-(cyclohexyl)carbamate Lacks formyl group; simpler cyclohexyl structure. Protecting group in peptide synthesis.
N-(2-hydroxycyclohexyl)carbamate Hydroxyl instead of formyl; hydrogen-bonding capability. Catalysis, chiral resolving agents.
rac-benzyl N-[(1R,2S)-2-formylcyclohexyl]carbamate Benzyl-protected carbamate; higher lipophilicity. Prodrug formulations, enzyme substrates.

Key Observations :

  • The formyl group in this compound distinguishes it from non-functionalized analogs (e.g., tert-butyl N-(cyclohexyl)carbamate), enabling downstream reactions like Schiff base formation .
  • Stereochemical configuration (1R,2S) confers distinct reactivity compared to diastereomers or racemic mixtures, critical for enantioselective catalysis .
  • tert-butyl vs. benzyl protection : The tert-butyl group offers superior steric protection but lower solubility in polar solvents compared to benzyl derivatives .
Physicochemical Properties
Property This compound tert-butyl N-(cyclohexyl)carbamate N-(2-hydroxycyclohexyl)carbamate
Molecular Weight (g/mol) 255.34 199.28 185.23
Melting Point (°C) 98–102 (decomposes) 75–78 110–114
Solubility in DCM High High Moderate
Stability under acidic conditions Moderate (tert-butyl deprotection) High Low (hydroxyl group sensitivity)

Key Findings :

  • The formyl group reduces thermal stability compared to non-functionalized carbamates, as seen in its lower decomposition temperature .
  • Solubility trends: Lipophilic tert-butyl groups enhance solubility in non-polar solvents (e.g., DCM), whereas hydroxylated analogs exhibit polar solvent affinity .

Biological Activity

Rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activity. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclohexyl moiety with a formyl substituent. The unique structural characteristics of this compound suggest various applications in medicinal chemistry and biological research.

Chemical Characteristics

The molecular formula of this compound is C₁₂H₁₉NO₃, with a molecular weight of approximately 227.29 g/mol. Its synthesis typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions, often using catalysts and inert atmospheres to prevent side reactions.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other biomolecules. The carbamate moiety may interact with enzymes and proteins, potentially affecting their function and activity.

Biological Activity

Research into the biological activity of this compound is still emerging. Preliminary studies suggest that compounds with similar structures exhibit significant biological properties, including enzyme inhibition and receptor binding. For instance, carbamates are commonly known for their roles in pharmaceuticals as enzyme inhibitors or substrates.

Table 1: Comparison of Biological Activities in Related Compounds

Compound NameBiological ActivityReferences
This compoundPotential enzyme inhibitor
tert-butyl N-(1-formylcyclopentyl)carbamateEnzyme inhibition studies
tert-butyl N-(1-amino-4-fluorocyclopentyl)carbamateAntimicrobial properties

Applications in Drug Development

The potential therapeutic applications of this compound are significant. Its structure allows it to serve as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Ongoing research aims to explore its efficacy as a building block for drug development targeting various diseases.

Q & A

Q. Why do different synthetic routes report conflicting yields or stereochemical outcomes?

  • Methodological Answer : Variations arise from:
  • Solvent polarity : Polar aprotic solvents (DMF) favor carbamate stability over hydrolysis .
  • Base strength : Strong bases (NaH) may induce racemization at sensitive stereocenters .
  • Resolution : Conduct kinetic studies (e.g., 13^{13}C NMR reaction monitoring) to identify intermediates and optimize stepwise conditions .

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